

# triethyl phosphate as a green solvent for solid-phase peptide synthesis

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## Compound of Interest

Compound Name: Triethyl Phosphate

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## Triethyl Phosphate: A Green Solvent for Solid-Phase Peptide Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the creation of complex peptide sequences.[1][2] However, the extensive use of hazardous solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), raises significant environmental and safety concerns.[3][4] In line with the principles of green chemistry, there is a pressing need for safer, more sustainable solvent alternatives.[3] **Triethyl phosphate** (TEP) has emerged as a promising green solvent for SPPS. TEP exhibits low toxicity, is non-carcinogenic, and degrades into innocuous phosphoric acid and ethanol. Its low viscosity and ability to dissolve most common reagents make it an attractive option for SPPS workflows. This document provides detailed protocols and data on the application of TEP in SPPS.

### Advantages of Triethyl Phosphate in SPPS

- **Green Solvent Properties:** TEP is a significant improvement over traditional solvents in terms of safety and environmental impact. It is not classified as a carcinogenic, mutagenic, or

reprotoxic (CMR) substance, unlike DMF.

- **Favorable Physical Properties:** TEP possesses a low viscosity, which is crucial for efficient reagent diffusion into the resin matrix during synthesis.
- **Reagent Solubility:** TEP effectively dissolves a wide range of Fmoc-amino acids and key coupling reagents, such as OxymaPure and HOBt. However, some protected amino acids like Fmoc-Asn(Trt)-OH and Fmoc-Arg(Pbf)-OH show limited solubility and may require a co-solvent.
- **Compatibility with Standard Resins:** TEP has been successfully used with conventional polystyrene resins at room temperature, which is an advantage over other green solvents that may necessitate specialized resins or elevated temperatures.

## Data Summary

The following tables summarize the performance of TEP in the synthesis of various model peptides.

Table 1: Solubility of Fmoc-Amino Acids and Coupling Reagents in TEP

Compound	Solubility in TEP (at 0.1 M to 0.9 M)
Most Fmoc-amino acids	Soluble
Fmoc-Cys(Trt)-OH	Poor ( $\leq 0.1$ M)
Fmoc-His(Trt)-OH	Poor ( $\leq 0.1$ M)
Fmoc-Asn(Trt)-OH	Poor ( $\leq 0.1$ M)
Fmoc-Arg(Pbf)-OH	Poor ( $\leq 0.1$ M)
COMU (coupling reagent)	Soluble
OxymaPure (additive)	Soluble
HOBt (additive)	Soluble

Data extracted from a study on TEP as a green solvent.

Table 2: Purity of Model Peptides Synthesized Using TEP

Peptide Sequence	Synthesis Conditions	Crude Purity (%)
H-Tyr-Gly-Gly-Phe-Leu-NH <sub>2</sub>	TEP, Room Temperature	Excellent
H-Tyr-Ile-Ile-Phe-Leu-NH <sub>2</sub>	TEP, Room Temperature	75.4%
H-Tyr-Ile-Ile-Phe-Leu-NH <sub>2</sub>	TEP, 40-45°C	88.2%
H-Tyr-Ile-Ile-Phe-Leu-NH <sub>2</sub>	TEP (coupling), 20% Piperidine/DMF (Fmoc removal), 40-45°C	~100%
bis-Acm oxytocin	TEP, Extended Fmoc-deprotection time	Excellent

Purity determined by HPLC analysis.

## Experimental Protocols

### Materials and Reagents

- Fmoc-Rink Amide-AM resin (loading: 0.64 mmol/g)
- Fmoc-protected amino acids
- **Triethyl phosphate** (TEP)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water

- Diethyl ether
- 5 mL polypropylene syringes with a porous polyethylene disc

## Protocol 1: Manual Solid-Phase Peptide Synthesis using TEP

This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale.

### 1. Resin Swelling:

- Place the Fmoc-Rink Amide-AM resin in a polypropylene syringe.
- Add TEP to the resin and allow it to swell for 20-30 minutes at room temperature.
- Drain the solvent.

### 2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in TEP to the resin.
- Agitate the mixture for 1 minute and drain.
- Add a fresh 20% piperidine in TEP solution and agitate for 10 minutes.
- Drain the solution and wash the resin with TEP (3 x 1 minute).

### 3. Amino Acid Coupling:

- In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in TEP for 30 seconds.
- Add the activated amino acid mixture to the resin.
- Agitate the reaction mixture for 1 hour at room temperature.
- Drain the solution and wash the resin with TEP (3 x 1 minute).

### 4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

### 5. Cleavage and Deprotection:

- After the final coupling and Fmoc deprotection, wash the resin-bound peptide with TEP and dry it.
- Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2.5 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.

#### 6. Peptide Precipitation and Isolation:

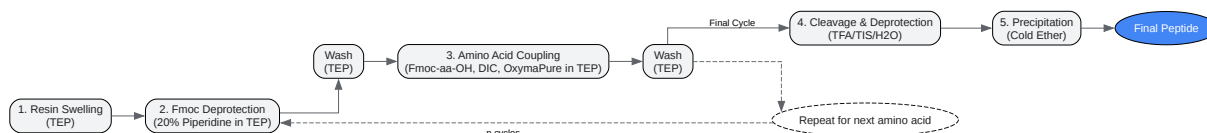
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether.
- Lyophilize the crude peptide to obtain a solid powder.

## Protocol 2: Synthesis of Peptides with Difficult Sequences

For challenging sequences, such as those containing consecutive bulky residues, modifications to the standard protocol may be necessary to improve purity.

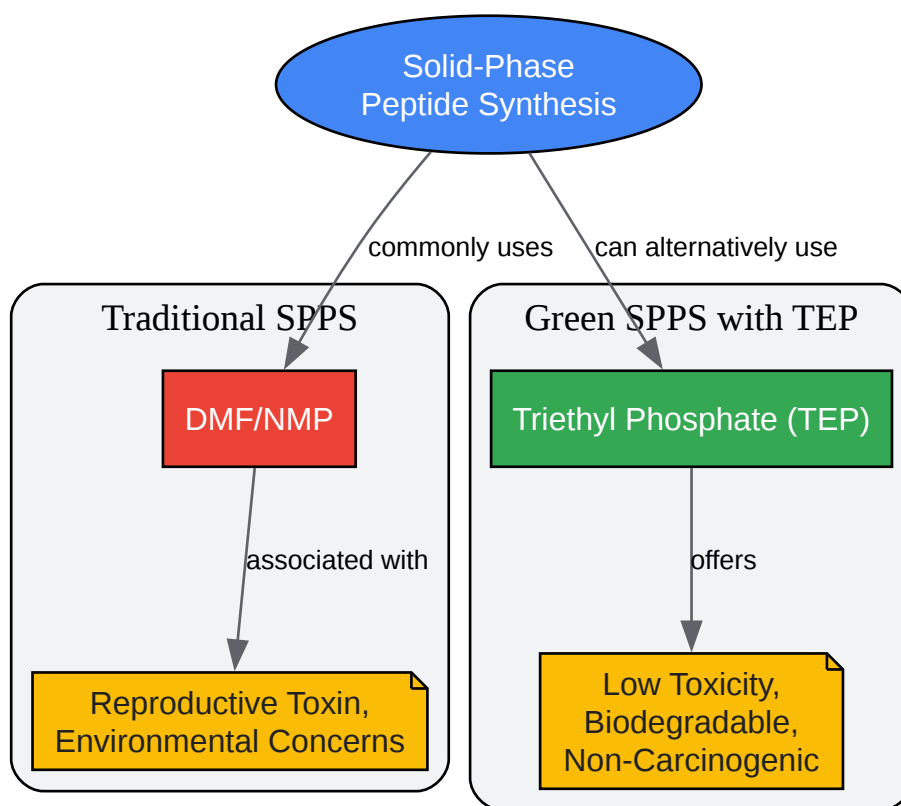
- **Elevated Temperature:** Performing the coupling reactions at a moderately elevated temperature (e.g., 40-45°C) can improve the purity of the final product.
- **Modified Fmoc-Removal:** In some cases, the Fmoc-removal step in TEP can be less efficient. A hybrid approach, using 20% piperidine in DMF for deprotection while still using TEP for coupling and washing steps, has been shown to yield peptides with very high purity.
- **Extended Deprotection Times:** For certain sequences, extending the Fmoc-deprotection time (e.g., 2 x 10 minutes) can lead to excellent purity.

## Visualizations



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Caption: General workflow for Solid-Phase Peptide Synthesis using TEP.



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Caption: Comparison of traditional and green SPPS solvents.

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